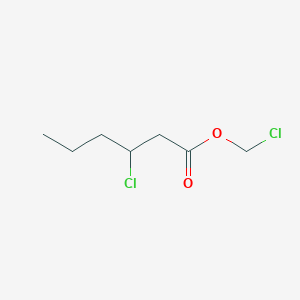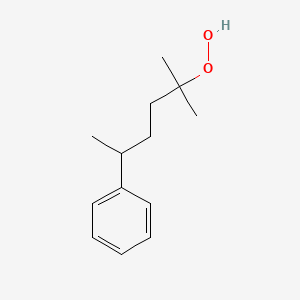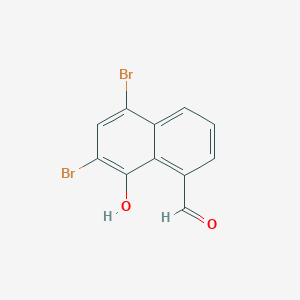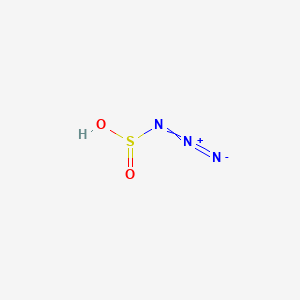
2-Aminoethyl (4-chlorophenyl)phenylborinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)phenylborinate typically involves the reaction of 4-chlorophenylboronic acid with phenylboronic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 80°C
Coupling Agent: Palladium catalyst, such as palladium acetate or palladium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography to isolate the desired product
Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound
化学反応の分析
Types of Reactions
2-Aminoethyl (4-chlorophenyl)phenylborinate can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives
Reduction: Formation of borane complexes
Substitution: Replacement of the aminoethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous solution
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-Chlorophenylboronic acid and phenylboronic acid derivatives
Reduction: Borane complexes with varying degrees of hydrogenation
Substitution: Halogenated derivatives of the original compound
科学的研究の応用
2-Aminoethyl (4-chlorophenyl)phenylborinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
作用機序
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic groups to a metal catalyst, such as palladium. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a nucleophile, donating its organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation process
Organic Substrates: Accept the organic groups from the boron atom to form new bonds
類似化合物との比較
2-Aminoethyl (4-chlorophenyl)phenylborinate can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the aminoethyl and 4-chlorophenyl groups, making it less versatile in certain reactions
4-Chlorophenylboronic Acid: Similar structure but without the aminoethyl group, limiting its applications in complex synthesis
2-Aminoethyl Diphenylborinate: Contains two phenyl groups instead of a 4-chlorophenyl group, offering different reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond.
特性
| 85724-97-6 | |
分子式 |
C14H15BClNO |
分子量 |
259.54 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BClNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
InChIキー |
IDNUFQOUQABULP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)

![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)



